N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a cyclohexa-2,5-dien-1-ylidene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-ylidene ring This can be achieved through a series of halogenation and methoxylation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, followed by the careful addition of the hypochlorous amide group. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the methoxy group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(4-Chloro-2,3,5,6-tetrafluoro-phenyl)-4-methyl-benzenesulfonamide
- 2,3,5,6-Tetrafluoro-4-methoxy-benzamide
- 1,4-Benzenediol, 2,3,5,6-tetrafluoro-
Uniqueness
N-(4-Chloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific combination of halogen atoms and the methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63995-39-1 |
---|---|
Molekularformel |
C7H3Cl2F4NO |
Molekulargewicht |
264.00 g/mol |
IUPAC-Name |
N,4-dichloro-2,3,5,6-tetrafluoro-4-methoxycyclohexa-2,5-dien-1-imine |
InChI |
InChI=1S/C7H3Cl2F4NO/c1-15-7(8)5(12)2(10)4(14-9)3(11)6(7)13/h1H3 |
InChI-Schlüssel |
JPAWTDKEOBXOBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(=C(C(=NCl)C(=C1F)F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.